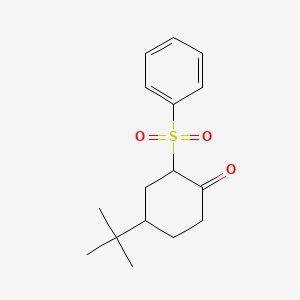
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a cyclohexanone ring, with a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one typically involves the sulfonylation of a cyclohexanone derivative. One common method is the reaction of 4-tert-butylcyclohexanone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and phase-transfer agents can also enhance the efficiency of the sulfonylation process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity.
4-(2-Aminoethyl)benzenesulfonamide: Shares the benzenesulfonyl group but has different functional groups and applications
Uniqueness
2-(Benzenesulfonyl)-4-tert-butylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a tert-butyl group and a benzenesulfonyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
408333-46-0 |
|---|---|
Molecular Formula |
C16H22O3S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C16H22O3S/c1-16(2,3)12-9-10-14(17)15(11-12)20(18,19)13-7-5-4-6-8-13/h4-8,12,15H,9-11H2,1-3H3 |
InChI Key |
FHJGOKCGOXHZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
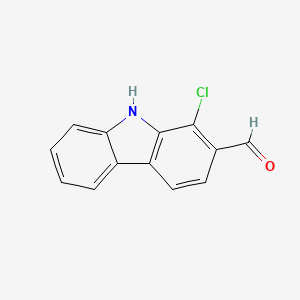
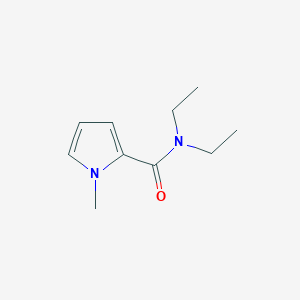
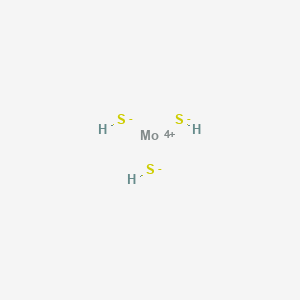
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![(1R,5S)-6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14236806.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
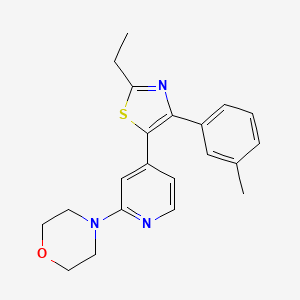
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
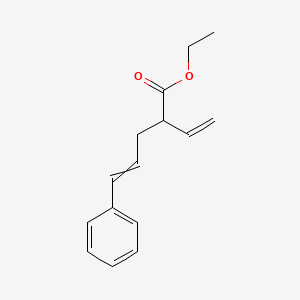
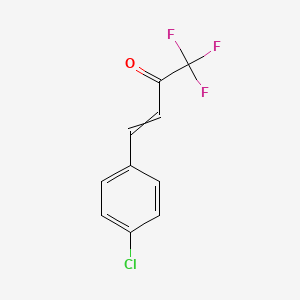
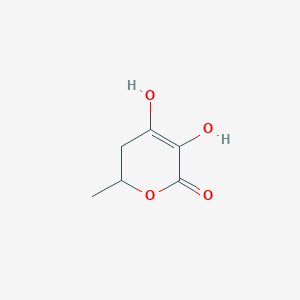
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
